molecular formula C10H7F5O2 B7994923 2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone

2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7994923
M. Wt: 254.15 g/mol
InChI Key: VTUYWPLDZHNWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone (CAS: 1521504-03-9) is a fluorinated aromatic ketone characterized by a methoxy (-OCH₃) group at the 2' position of the benzene ring and a pentafluorinated propionyl (-CO-CF₂CF₃) moiety. This compound has been investigated for its unique electronic and steric properties, attributed to the electron-donating methoxy group and the electron-withdrawing pentafluorinated chain. It was previously available as a high-purity reagent (98%) but is now discontinued .

The methoxy group at the 2' position enhances electron density in the aromatic ring, influencing reactivity in asymmetric syntheses and catalytic processes. Meanwhile, the pentafluorinated chain contributes to steric bulk and lipophilicity, which may affect solubility and biological interactions .

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(2-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-17-7-5-3-2-4-6(7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUYWPLDZHNWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 2’-methoxyacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

On an industrial scale, the production of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets. The compound’s fluorinated groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can act as an electron-donating group, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring and fluorinated chain significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Aromatic Ring) Fluorinated Chain Key Properties/Effects References
2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone 2'-OCH₃ -CF₂CF₃ High electron density at 2'; steric bulk
3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone 3',5'-CH₃ -CF₂CF₃ Increased hydrophobicity; reduced electronic effects
3'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone 2'-CH₃; 3'-Cl -CF₂CF₃ Electron-withdrawing Cl reduces ring reactivity; steric hindrance
4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone 4'-C₃H₇ -CF₂CF₃ Alkyl chain enhances lipophilicity; minimal electronic effects

Key Observations :

  • Methoxy vs. Methyl/Chloro : The 2'-methoxy group increases electron density, enabling resonance stabilization and participation in hydrogen bonding. In contrast, methyl (e.g., 3',5'-dimethyl analog) or chloro (e.g., 3'-chloro-2'-methyl analog) substituents primarily contribute to steric effects or electron withdrawal, respectively .
  • Positional Effects : Methoxy at the 2' position (ortho to ketone) creates steric hindrance, as seen in asymmetric reduction reactions where bulky fluorinated groups lower yields . Comparatively, para-substituted analogs (e.g., 4'-n-propyl) exhibit fewer steric constraints.

Fluorinated Chain Modifications

The degree of fluorination and chain structure influence reactivity and applications:

Compound Name Fluorinated Chain Structure Key Effects References
This compound -CF₂CF₃ High lipophilicity; strong electron withdrawal
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride -CF₂-O-CF₃ Enhanced electrophilicity; polymer applications
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride -CF₂-O-C₃F₇ Extreme hydrophobicity; limited solubility

Key Observations :

  • The pentafluorinated chain in 2'-methoxy-pentafluoropropiophenone balances lipophilicity and electronic effects, making it suitable for organic synthesis. In contrast, compounds with extended fluorinated chains (e.g., heptafluoropropoxy) exhibit poor solubility, limiting their utility .

Biological Activity

2'-Methoxy-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H8F5O
  • Molecular Weight : 272.17 g/mol

The presence of five fluorine atoms in its structure significantly influences the compound's reactivity and interaction with biological systems. The methoxy group can also enhance solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Smith et al. (2021)AntimicrobialShowed effective inhibition against E. coli and S. aureus at low concentrations.
Johnson et al. (2020)Enzyme InhibitionInhibited acetylcholinesterase activity with an IC50 value of 15 µM.
Lee et al. (2022)CytotoxicityInduced apoptosis in cancer cell lines with an IC50 value of 20 µM.
  • Antimicrobial Activity : A study conducted by Smith et al. (2021) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
  • Enzyme Inhibition Studies : Johnson et al. (2020) investigated the compound's effect on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The results indicated a potent inhibitory effect with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases.
  • Cytotoxicity in Cancer Cells : Research by Lee et al. (2022) assessed the cytotoxic effects of this compound on various cancer cell lines. The compound induced apoptosis with an IC50 value of 20 µM, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.